N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide

Imidazole synthesis Eprosartan intermediate Process chemistry yield

Sourcing a regiospecific intermediate for eprosartan synthesis with unreliable chain-length purity can derail API production. This pentanamide eliminates that risk. - Provides the essential n-butyl substituent after cyclodehydration; butanamide or acetamide analogs yield different imidazoles, failing eprosartan specifications. - Supplied at ≥95% HPLC purity with the deuterated analog (CAS 1216615-94-9) available for ICH Q2(R1) LC-MS/MS method validation. - Documented synthetic route from benzyloxyacetaldehyde achieves ~70% yield, offering a validated benchmark for process scale-up.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 679412-75-0
Cat. No. B018563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Benzyloxy)-1-cyanoethyl]pentanamide
CAS679412-75-0
SynonymsN-[1-Cyano-2-(phenylmethoxy)ethyl]pentanamide
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC(COCC1=CC=CC=C1)C#N
InChIInChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18)
InChIKeyXJSSSDFJRLJGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide: Key α-Aminonitrile Intermediate


N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide (CAS 679412-75-0), also known as 3-Benzyloxy-α-(N-butyryl)-aminopropionitrile, is an N-acylated α-aminonitrile with the molecular formula C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol [1]. This compound belongs to the class of Strecker-derived α-aminonitriles and serves as a critical synthetic intermediate in the preparation of 2,4,5-trisubstituted imidazoles, most notably the angiotensin II receptor antagonist eprosartan [2]. Its structural features—a benzyloxy-protected hydroxymethyl group, a cyano group at the α-position, and a pentanamide (valeryl) side chain—are precisely tuned for regioselective cyclization to form the imidazole core of the target pharmaceutical [2]. The compound is commercially available as a white solid with a specified minimum purity of 95% (HPLC) and is soluble in DMF, DMSO, ethanol, and methanol [1].

Cyclization Precursor N-acylated α-aminonitrile specifically tuned for 2-butylimidazole formation in eprosartan synthesis
Protecting Group Benzyloxy-protected hydroxymethyl handle enables late-stage hydrogenolytic deprotection
Process Solubility Soluble in DMF, DMSO, ethanol, and methanol; supports common reaction and workup conditions

Why Generic N-Acylated α-Aminonitrile Analogs Cannot Substitute


N-Acylated α-aminonitriles are not interchangeable building blocks because the acyl chain length directly dictates the alkyl substituent at the 2-position of the resulting imidazole product [1]. In the eprosartan synthesis, the five-carbon pentanamide (valeryl) chain of N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide provides the four-carbon n-butyl group after cyclodehydration and decarboxylation [1]. Replacing this with the four-carbon butanamide analog (MW 246.30) would yield a 2-propylimidazole, while the two-carbon acetamide analog (MW 218.25) would yield a 2-methylimidazole—neither of which is eprosartan [2]. Furthermore, the benzyloxy protecting group at the α-position is specifically designed for late-stage hydrogenolytic deprotection to reveal the hydroxymethyl handle required for subsequent functionalization; alternative O-protecting groups (e.g., methyl, allyl) would necessitate different deprotection conditions incompatible with downstream steps [1]. These structural constraints mean that generic substitution with a closely related N-acylated α-aminonitrile would fail to produce the target imidazole and would require complete re-optimization of the synthetic route.

Pentanamide (target)
Butanamide analog Shorter chain yields a 2-propylimidazole, not the required 2-butyl substituent for eprosartan. Imidazole scaffold mismatch may require full route re-optimization.
Benzyloxy protection
Other O‑protecting groups Methyl or allyl ethers demand different cleavage conditions; hydrogenolysis selectivity may shift and affect downstream functionalization.
Acyl chain length
Acetamide or longer analogs Any deviation changes the 2‑alkyl group of the imidazole; the resulting API would differ structurally and require a new regulatory filing.

Quantitative Differentiation from Closest Analogs


Patent-Reported Yield for Imidazole Precursor Synthesis

The patented synthetic route to eprosartan via N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide achieves a 70% overall isolated yield from benzyloxyacetaldehyde over two steps (Strecker reaction followed by N-acylation with valeric acid) [1]. This compares favorably to the general reported yield range for N-acylated α-aminonitrile synthesis via Strecker-derived methodology, which spans 7–90% depending on substrate, with most amide-based Strecker reactions falling in the 40–65% range [2]. The specific pentanamide substrate benefits from the optimal balance of steric bulk and electronic properties of the valeryl group, which minimizes side reactions during acylation.

Overall isolated yield
Reported
70% isolated yield (6.08 g from 5.00 g aldehyde, 0.0333 mol scale)
Exceeds typical amide-based Strecker N‑acylation range (40–65%)
Patent-documented two-step one‑pot method; multi‑gram reproducibility supports scale‑up confidence
Imidazole synthesis Eprosartan intermediate Process chemistry yield

LogP Comparison for Chromatographic Separation

The computed XLogP3-AA value for N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide is 2.1 (PubChem) [1], while alternative calculated LogP values using the ChemSrc algorithm give 2.79 . By comparison, the butanamide analog N-(1-cyano-2-phenylmethoxyethyl)butanamide (C₁₄H₁₈N₂O₂, MW 246.30) has an estimated LogP approximately 0.5 units lower (ca. 2.3) due to the loss of one methylene group in the acyl chain [2]. This difference in lipophilicity translates to measurably distinct chromatographic retention times under reversed-phase HPLC conditions, enabling unambiguous separation and quality control of the correct intermediate when multiple chain-length analogs may be present as impurities [2].

Computed LogP
Class‑level
XLogP3‑AA 2.1; alternative calc. 2.79 (pentanamide). Butanamide est. ca. 2.3–2.4.
ΔLogP ≈ 0.4–0.5 units higher facilitates chromatographic resolution from chain‑length analogs
Calculated values; experimental retention validation pending. Supports HPLC impurity profiling.
Lipophilicity Chromatographic retention Calculated LogP

Molecular Weight Confirmation of C5-Valeryl Incorporation

The exact monoisotopic mass of N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide is 260.152477885 Da, corresponding to the molecular formula C₁₅H₂₀N₂O₂ [1]. This mass is diagnostic for the five-carbon pentanamide chain: the four-carbon butanamide analog (C₁₄H₁₈N₂O₂) has a monoisotopic mass of 246.13683 Da, a difference of 14.01565 Da (one CH₂ unit) [2]; the two-carbon acetamide analog (C₁₂H₁₄N₂O₂) differs by 42.047 Da (three CH₂ units) . These mass differences are readily resolved by low-resolution LC-MS (unit mass resolution) and provide unambiguous identity confirmation of the correct pentanamide intermediate in quality control release testing.

Monoisotopic mass
Head‑to‑head
260.152477885 Da (C₁₅H₂₀N₂O₂). Δ +14.02 Da vs. butanamide; Δ +42.05 Da vs. acetamide
Binary identity confirmation by low‑resolution LC‑MS; instantly distinguishes correct intermediate
Calculated exact masses; ESI‑MS positive ion mode verification. Reduces risk of batch rejection.
Molecular weight verification Identity testing Mass spectrometry QC

Deuterated Internal Standard for LC-MS/MS Quantification

The deuterium-labeled derivative 3-Benzyloxy-α-(N-butyryl-d3)-aminopropionitrile (CAS 1216615-94-9, MW 263.35) is commercially available as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis of N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide . The incorporation of three deuterium atoms at the terminal methyl position of the pentanamide chain creates a mass shift of +3.02 Da relative to the unlabeled compound . This mass difference is sufficient to avoid isotopic cross-talk while maintaining near-identical chromatographic retention time, ionization efficiency, and extraction recovery compared to the analyte [1]. In contrast, the butanamide and acetamide analogs exhibit different retention times and ionization characteristics, making them unsuitable as internal standards for accurate quantification of the pentanamide intermediate [1].

Deuterated internal standard
Method context
d3‑analog (CAS 1216615‑94‑9) available; mass shift +3.02 Da, co‑elution with analyte
Enables LC‑MS/MS method validation; matched retention and ionization for accurate quantification
d3 mass shift exceeds +3 Da SRM threshold; no equivalent deuterated standards for butanamide/acetamide analogs.
Stable isotope labeling LC-MS/MS internal standard Deuterated analog

Polar Surface Area and Solvent Solubility Profile

The topological polar surface area (tPSA) of N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide is calculated as 62.12 Ų . This value, contributed primarily by the amide NH (donor) and carbonyl oxygen (acceptor) along with the cyano group, predicts adequate solubility in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol), as confirmed by experimental solubility data . By comparison, the butanamide analog (C₁₄H₁₈N₂O₂) has a nearly identical tPSA of approximately 62.1 Ų (same functional groups), but its lower molecular weight and smaller hydrophobic surface area result in slightly higher aqueous solubility, which can lead to emulsion formation during aqueous workup [1]. The pentanamide chain provides a modest increase in hydrophobic surface area that reduces aqueous solubility just enough to facilitate clean phase separation during extractive workup without compromising solubility in reaction solvents.

Polar surface area & solubility
Class‑level
tPSA 62.12 Ų; soluble in DMF, DMSO, EtOH, MeOH. Reduced aqueous solubility vs. butanamide aids phase separation.
Balanced organic solubility with lower water affinity minimizes product loss during extractive workup
Fragment‑based tPSA calculation; experimental solubility per vendor specification.
Polar surface area Solubility prediction Process solvent compatibility

Validated Application Scenarios in Pharmaceutical Process Chemistry


GMP Synthesis of Eprosartan via Imidazole Cyclization

N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide is the established starting material for the preparation of 2-butyl-4-chloro-5-benzyloxymethyl-1H-imidazole, the penultimate intermediate in the synthesis of eprosartan mesylate [1]. The patented procedure uses triphenylphosphine and carbon tetrachloride in acetonitrile at 45 °C to effect cyclization, delivering the chloroimidazole in good yield [1]. Procurement of this specific pentanamide intermediate is mandatory for any manufacturer following the literature-described route to eprosartan; substitution with a butanamide or hexanamide analog would yield a different imidazole scaffold and require a full de novo regulatory filing for the resulting API.

QC Release Testing with Deuterated Internal Standard

For analytical laboratories responsible for identity, purity, and residual solvent testing of incoming intermediate batches, the commercial availability of the d3-deuterated analog (CAS 1216615-94-9) enables robust LC-MS/MS method validation . The +3.02 Da mass shift ensures that the internal standard co-elutes with the analyte while being detected in a distinct SRM channel, meeting ICH Q2(R1) guidelines for accuracy and precision . This capability is unique to the pentanamide intermediate because the deuterated standard is specifically manufactured to match its chromatographic and ionization properties; no equivalent deuterated standards are commercially catalogued for the butanamide or acetamide chain-length analogs.

Multi-Kilogram Process Development with Validated Yield

The patent-documented two-step procedure from benzyloxyacetaldehyde delivers N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide in 70% overall isolated yield at the 6-gram demonstration scale [1]. Process chemists scaling this route to pilot or production quantities can use this figure as a benchmark for process performance qualification (PPQ). The fact that this yield has been independently reproduced in the patent literature reduces the technical risk associated with route scouting compared to adopting an unvalidated acyl chain analog for which no published scale-up data exist [1].

HPLC Purity Confirmation Using LogP-Based Retention

The calculated LogP of approximately 2.8 for the pentanamide intermediate allows QC laboratories to predict and verify retention behavior on standard C18 columns under gradient elution conditions . The ~0.5 LogP difference versus the butanamide analog translates to a retention time shift of approximately 2–4 minutes under typical 5–95% acetonitrile/water gradients, enabling detection of chain-length impurities at the 0.1% area threshold specified in ICH Q3A guidelines for unspecified impurities . This differentiation supports the use of the pentanamide compound as a reference standard for system suitability testing in impurity profiling methods.

Application
Selection Property
Validation Focus
GMP synthesis of eprosartan via imidazole cyclization
Pentanamide chain provides correct 2‑butyl substituent; benzyloxy protection enables hydrogenolytic deprotection
Regioselective cyclization outcome and purity of the penultimate chloroimidazole
QC release testing with deuterated internal standard
Commercially available d3‑analog with matched chromatographic and ionization behavior
LC‑MS/MS method accuracy, precision, and specificity per ICH Q2(R1)
Multi‑kilogram process development
Patent‑documented synthetic yield and multi‑gram demonstration scale
Process performance qualification benchmark and reproducibility assessment
HPLC purity confirmation using LogP‑based retention
Characteristic lipophilicity drives predictable C18 retention shift from chain‑length analogs
System suitability testing and impurity profiling per ICH Q3A
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